molecular formula C21H18FN3O4 B4501380 N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4501380
M. Wt: 395.4 g/mol
InChI Key: FAHZEKJKLWLMTE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O4 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 395.12813423 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Therapeutic Effects and Structure-Activity Relationships

Analgesic Properties and Capsaicinoid Analogues

N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, closely related to the specified compound, has been studied for its crystal structure and potential analgesic properties as part of the capsaicinoid family, suggesting a direction for the development of novel pain management therapies (N. Park, I. Park, J. C. Lee, & Y. B. Kim, 1995).

Green Synthesis of Azo Disperse Dyes

The hydrogenation process for converting related acetamide compounds into valuable intermediates for azo disperse dyes showcases the compound's relevance in sustainable chemical synthesis processes, highlighting its utility beyond pharmaceuticals (Zhang Qun-feng, 2008).

Pharmaceutical Industry Insights

Pyridazino(4,5-b)indole-1-acetamide compounds, related to the specified molecule, have been discussed for their diverse therapeutic activities, including cardiac, nephrotropic, and neuroprotective effects. This underlines the broad spectrum of potential medical applications and the significance of structural modifications on biological activity (Dr.Valentin Habernickel, 2002).

Synthesis and Chemical Properties

Versatile Reagents for Synthesis

Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, related to the compound of interest, illustrates the compound's role in the synthesis of N-alkylacetamides and carbamates, highlighting its importance in creating various pharmaceutical and natural products (Takeo Sakai et al., 2022).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-13(26)14-4-3-5-15(10-14)23-20(27)12-25-21(28)9-8-19(24-25)17-7-6-16(29-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHZEKJKLWLMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3-acetylphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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